An In-depth Technical Guide to 3'-Fluoro-3-(4-methoxyphenyl)propiophenone and Related Compounds
An In-depth Technical Guide to 3'-Fluoro-3-(4-methoxyphenyl)propiophenone and Related Compounds
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on 3'-Fluoro-3-(4-methoxyphenyl)propiophenone. This guide provides a comprehensive technical overview based on the known properties, synthesis, and biological activities of structurally related fluorinated and methoxylated propiophenone derivatives to serve as a resource for researchers, scientists, and drug development professionals.
Introduction to Fluorinated Propiophenones
Propiophenones, characterized by a phenyl ring attached to a propan-1-one backbone, are a significant class of ketones. They serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1][2] The introduction of fluorine atoms and methoxy groups into the propiophenone scaffold can profoundly influence the molecule's physicochemical properties and biological activity.
Fluorine, due to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, is a key element in modern drug design. Its incorporation can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby affecting absorption and distribution.[3][4] Methoxy groups can also modulate biological activity and pharmacokinetic properties. This guide explores the synthesis, properties, and potential applications of this chemical class, with a focus on derivatives related to the target compound.
Chemical and Physical Properties of Related Propiophenone Derivatives
While specific data for 3'-Fluoro-3-(4-methoxyphenyl)propiophenone is not available, the properties of several analogous compounds have been documented. These data provide a baseline for predicting the characteristics of the target molecule.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone | C₁₆H₁₄F₂O₂ | 276.28 | 898776-40-4 |
| 3',4'-Difluoro-3-(2-methoxyphenyl)propiophenone | C₁₆H₁₄F₂O₂ | 276.28 | 898774-13-5 |
| 3',4'-Difluoro-3-(3-methoxyphenyl)propiophenone | C₁₆H₁₄F₂O₂ | 276.28 | 898774-74-8 |
| 4'-Fluoro-3-(3-methoxyphenyl)propiophenone | C₁₆H₁₅FO₂ | 258.29 | 898774-74-8 |
| 3'-Fluoropropiophenone | C₉H₉FO | 152.17 | 455-67-4 |
| Propiophenone (Parent Compound) | C₉H₁₀O | 134.18 | 93-55-0 |
Synthesis Methodologies
The synthesis of 3-arylpropiophenones can be achieved through several established organic chemistry reactions. The most common and direct methods include Friedel-Crafts acylation and variations of Mannich-type reactions.
Friedel-Crafts Acylation
A plausible and widely used method for synthesizing propiophenone derivatives is the Friedel-Crafts acylation.[1][5][6] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
For the synthesis of the target compound, this would likely involve the reaction of 4-methoxyphenylpropionyl chloride with fluorobenzene in the presence of AlCl₃.
Mannich Reaction
The Mannich reaction is a three-component condensation that produces β-amino-carbonyl compounds, also known as Mannich bases.[7][8] Starting with a propiophenone, this reaction allows for the introduction of an aminomethyl group at the α-position of the ketone. This is a valuable method for creating derivatives with potential pharmacological activity.[8][9] The reaction typically involves the propiophenone, an aldehyde (often formaldehyde), and a primary or secondary amine.[10]
Potential Biological Activity and Applications
While the specific biological profile of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone is uncharacterized, the broader class of propiophenone, chalcone, and flavone derivatives has been investigated for a range of therapeutic applications.
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Anticancer Activity: Phenylpropiophenone derivatives have been synthesized and evaluated for their anticancer properties against various cell lines, including HeLa, MCF-7, and PC-3.[11] The structural similarity to chalcones, which are known for their anti-invasive and antineoplastic effects, suggests this is a promising area of investigation.[10]
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Antidiabetic Agents: Certain propiophenone derivatives have shown potential as antihyperglycemic and lipid-lowering agents. Studies in diabetic mice models indicated that some compounds could reduce body weight and food intake, possibly through the inhibition of protein tyrosine phosphatase 1B (PTP-1B).[12]
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Neurological and Anesthetic Applications: The propiophenone core is a structural component in various nervous system drugs, including anxiolytics and hypnotics.[2] Additionally, some derivatives exhibit local anesthetic properties.[]
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Antimicrobial and Antioxidant Effects: Fluorinated flavones and related compounds have demonstrated antioxidant and neuroprotective activities.[7] The presence of the propiophenone scaffold in these molecules highlights its versatility in medicinal chemistry.
The investigation of a novel compound like 3'-Fluoro-3-(4-methoxyphenyl)propiophenone would typically follow a structured drug discovery and development workflow.
References
- 1. Propiophenone - Wikipedia [en.wikipedia.org]
- 2. manavchem.com [manavchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. EAS:Friedel-Crafts Acylation Mechanism Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Mannich reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
